molecular formula C6H7NO B1435019 2-(3-Oxocyclobutyl)acetonitrile CAS No. 2007916-61-0

2-(3-Oxocyclobutyl)acetonitrile

Cat. No. B1435019
CAS RN: 2007916-61-0
M. Wt: 109.13 g/mol
InChI Key: PZUCMMIBKLVHSP-UHFFFAOYSA-N
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Description

“2-(3-Oxocyclobutyl)acetonitrile” is a chemical compound with the CAS Number: 2007916-61-0 . It has a molecular weight of 109.13 and its IUPAC name is 2-(3-oxocyclobutyl)acetonitrile . It is a light yellow liquid .


Molecular Structure Analysis

The Inchi Code for “2-(3-Oxocyclobutyl)acetonitrile” is 1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 . The Inchi Key is PZUCMMIBKLVHSP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “2-(3-Oxocyclobutyl)acetonitrile” is predicted to be 261.9±13.0 °C . Its density is predicted to be 1.108±0.06 g/cm3 .

Scientific Research Applications

  • Photocatalytic Applications : The hexachlorocerate(III) anion in acetonitrile solution is a potent photoreductant, useful in photocatalytic reduction of aryl chloride substrates (Haolin Yin et al., 2016).

  • Chemical Reactions and Complex Formation : The preparation and characterization of (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) describes the complex's formation and its reactions with small π-accepting ligands (R. Pearlstein et al., 1989).

  • Environmental Impact Studies : Research on acetonitrile's effect on proton exchange membrane fuel cell performance reveals its potential as an environmental pollutant (T. Reshetenko & J. St-Pierre, 2015).

  • Biological Activity : The study of oximino(2,6-dichlorophenyl)acetonitrile reveals its potential as a powerful inhibitor of Carbonyl Reductase enzyme, which is significant in cancer treatment resistance (Seth Adu Amankrah et al., 2021).

  • Photodecomposition Studies : Analysis of 3-oxobutyltrimethyltin's photodecomposition in acetonitrile contributes to understanding the mechanisms of photodecomposition reactions (S. Su et al., 1985).

  • Inorganic Chemistry : Research into the dissociative photosubstitution reactions of (acetonitrile)(bipyridine)(terpyridine)ruthenium(2+) sheds light on ligand substitution reactions in inorganic chemistry (C. Hecker et al., 1991).

Safety and Hazards

“2-(3-Oxocyclobutyl)acetonitrile” is classified as a hazardous substance. It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Future Directions

As “2-(3-Oxocyclobutyl)acetonitrile” is a building block , it can be used in the synthesis of a variety of important compounds. Its future directions could be in the development of new methods for the synthesis of these compounds.

properties

IUPAC Name

2-(3-oxocyclobutyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUCMMIBKLVHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxocyclobutyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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